Aluminum fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

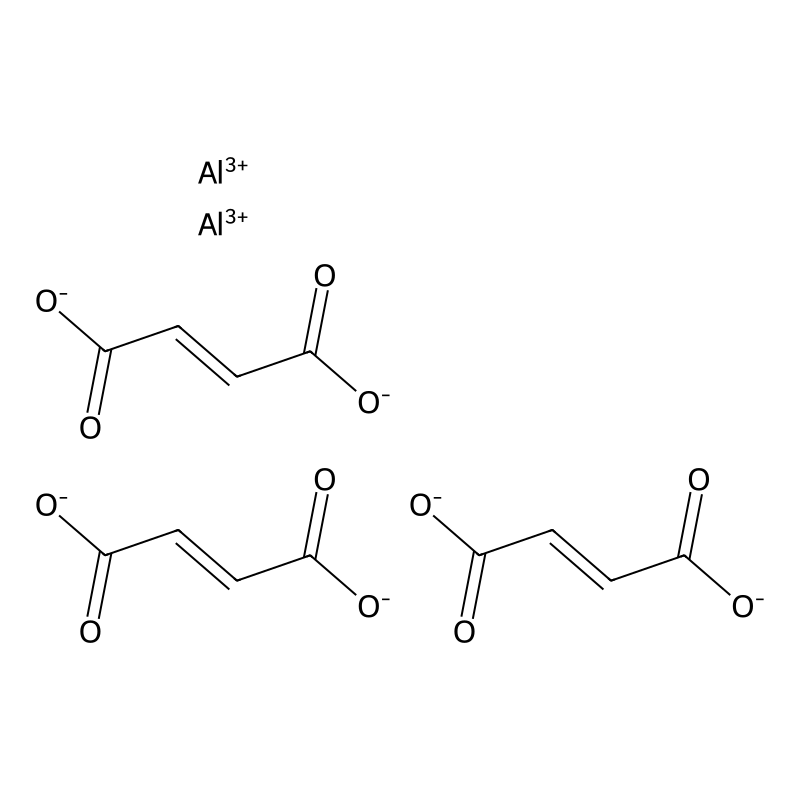

Aluminum fumarate is a metal-organic framework (MOF) characterized by its unique structure and properties. The chemical formula of aluminum fumarate can be represented as , indicating that it consists of aluminum ions coordinated to fumarate ligands, which are derived from fumaric acid. This compound exhibits a microporous, rhombohedral crystalline structure with significant surface area, typically ranging from 925 to 1212 m²/g, making it suitable for various applications in catalysis, adsorption, and energy storage .

This reaction highlights the formation of the aluminum fumarate framework while releasing sulfate salts and water .

The biological activity of aluminum fumarate has been explored in various studies. It has shown potential as an adsorbent for pollutants such as phosphates from water sources, indicating its utility in environmental applications . Additionally, its stability and biocompatibility suggest that it could be further investigated for use in drug delivery systems or as a biomaterial in medical applications.

Several methods have been developed for synthesizing aluminum fumarate:

- Direct Mixing: A straightforward approach involves grinding aluminum sulfate octadecahydrate with fumaric acid and sodium hydroxide, followed by heating in a Teflon reactor .

- Solvothermal Synthesis: This method utilizes high temperatures and pressures to facilitate the reaction between aluminum salts and fumaric acid in a solvent medium .

- Mechanochemical Methods: These involve mechanical grinding techniques that can enhance reaction rates and yield .

- Continuous Flow Reactors: This modern technique allows for controlled synthesis conditions and improved scalability .

These methods yield aluminum fumarate with varying degrees of crystallinity and surface area.

Aluminum fumarate has diverse applications:

- Catalysis: It serves as a catalyst in dehydration reactions, such as converting ethanol to ethylene .

- Adsorption: Its high surface area makes it effective for adsorbing pollutants like phosphates from wastewater .

- Energy Storage: It has been investigated for use in mechanical energy storage systems due to its structural properties that allow for significant energy absorption during phase transitions .

- Biomedical

Research on interaction studies involving aluminum fumarate has primarily focused on its adsorption capabilities. For instance, studies have demonstrated its effectiveness in removing phosphates from aqueous solutions, showcasing its potential as an environmentally friendly adsorbent. Furthermore, investigations into its catalytic properties have revealed how variations in structure can influence reactivity in chemical processes .

Aluminum fumarate shares similarities with other metal-organic frameworks but possesses unique features that set it apart. Below is a comparison with several similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Aluminum terephthalate | High surface area; used in gas adsorption | More rigid structure compared to aluminum fumarate |

| Zinc fumarate | Similar coordination chemistry; used in catalysis | Lower thermal stability than aluminum fumarate |

| Iron fumarate | Effective for pollutant adsorption | Different metal center affects reactivity |

| Copper fumarate | Exhibits catalytic properties; used in organic synthesis | Varies significantly in catalytic activity |

Aluminum fumarate's unique microporous structure and high hydrothermal stability make it particularly advantageous for applications requiring durability under varying environmental conditions .